N-(2-Chloro-4-iodophenyl)-2-(methylthio)acetamide is a chemical compound with the molecular formula and a molecular weight of 309.53 g/mol. It is categorized under acetamides and features a chloro and iodo substituent on the aromatic ring, along with a methylthio group. The compound appears as a powder and is typically stored at room temperature. Its IUPAC name is 2-chloro-N-(4-iodo-2-methylphenyl)acetamide, and it has various identifiers including PubChem CID 5149313 and MDL No. MFCD03147368 .
The chemical reactivity of N-(2-Chloro-4-iodophenyl)-2-(methylthio)acetamide is influenced by its functional groups. The acetamide moiety can participate in nucleophilic substitution reactions, while the presence of the chloro and iodo substituents provides sites for further electrophilic substitution or coupling reactions. The methylthio group may also engage in various reactions typical of thioether compounds, such as oxidation or cleavage under specific conditions.
Synthesis of N-(2-Chloro-4-iodophenyl)-2-(methylthio)acetamide can be achieved through several methods:
These methods allow for efficient production while maintaining high purity levels .
N-(2-Chloro-4-iodophenyl)-2-(methylthio)acetamide has potential applications in:
Interaction studies involving N-(2-Chloro-4-iodophenyl)-2-(methylthio)acetamide could focus on its behavior in biological systems, including:
These interactions are essential for assessing the compound's efficacy and safety profile.
Several compounds share structural similarities with N-(2-Chloro-4-iodophenyl)-2-(methylthio)acetamide, including:
Compound Name | Molecular Formula | Key Features |
---|---|---|
N-(4-Iodo-2-methylphenyl)acetamide | C9H10INO | Contains an iodo group; lacks chloro substituent |
2-Chloro-N-(3-iodo-4-methylphenyl)acetamide | C9H10ClINO | Similar halogenated structure; different positions |
N-(4-Chloro-2-hydroxyphenyl)acetamide | C8H8ClNO | Hydroxy group instead of methylthio |
N-(2-Chloro-4-iodophenyl)-2-(methylthio)acetamide is unique due to its combination of halogen atoms (chlorine and iodine) and the methylthio group, which can influence both its chemical reactivity and biological activity. This distinct combination may enhance its effectiveness as a pharmaceutical intermediate compared to other similar compounds that lack such features.